4-Propoxy-N-(2-thienylmethyl)aniline
Overview
Description
4-Propoxy-N-(2-thienylmethyl)aniline is an organic compound with the molecular formula C14H17NOS and a molecular weight of 247.36 g/mol . It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a thienylmethyl group through an aniline linkage. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline typically involves the following steps:
Preparation of 4-Propoxyaniline: This can be achieved by reacting 4-nitrophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxynitrobenzene. The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas over a palladium catalyst.
Formation of 2-Thienylmethyl Chloride: This intermediate can be synthesized by reacting thiophene with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.
Coupling Reaction: The final step involves the reaction of 4-propoxyaniline with 2-thienylmethyl chloride in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-N-(2-thienylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
4-Propoxy-N-(2-thienylmethyl)aniline is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biochemistry: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propoxy-N-(2-thienylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Propoxy-N-(2-furylmethyl)aniline: Similar structure but with a furan ring instead of a thiophene ring.
4-Propoxy-N-(2-pyridylmethyl)aniline: Similar structure but with a pyridine ring instead of a thiophene ring.
4-Propoxy-N-(2-benzyl)aniline: Similar structure but with a benzyl group instead of a thienylmethyl group.
Uniqueness
4-Propoxy-N-(2-thienylmethyl)aniline is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
IUPAC Name |
4-propoxy-N-(thiophen-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-2-9-16-13-7-5-12(6-8-13)15-11-14-4-3-10-17-14/h3-8,10,15H,2,9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEUMRKEXBPOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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